molecular formula C28H20N2O5 B2910849 3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-68-3

3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2910849
CAS No.: 888467-68-3
M. Wt: 464.477
InChI Key: VCHAGVMWVZYHHZ-UHFFFAOYSA-N
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Description

3-(2-Naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a sophisticated heterocyclic compound designed for preclinical research, featuring a benzofuran-2-carboxamide core substituted with a 2-naphthamide group and linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the exploration of novel inhibitors for cancer-relevant biological targets. Compounds based on the benzofuran-2-carboxamide scaffold have demonstrated potent immunomodulatory activity by blocking the CCL20/CCR6 axis, a key pathway implicated in inflammatory bowel diseases and colorectal cancer pathogenesis; this action inhibits CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs) and can exhibit cytotoxic, cytostatic, and antiproliferative effects against colon cancer cell lines . Furthermore, the 2,3-dihydrobenzo[b][1,4]dioxin carboxamide pharmacophore is a recognized structure in oncology drug discovery, as derivatives have been identified and developed as potent inhibitors of critical enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), a well-validated target for the treatment of cancers associated with DNA repair deficiencies, such as those involving BRCA mutations . Additionally, fused 1,4-dihydrodioxin derivatives have been investigated as novel inhibitors of Heat Shock Transcription Factor 1 (HSF1), the master regulator of the heat shock response, for the potential treatment of various proliferative diseases, including multiple cancer types . The mechanism of action for this compound is anticipated to involve high-affinity binding to the active sites of such target proteins, thereby modulating crucial cellular signaling pathways related to DNA damage repair, stress response, and immune cell migration, ultimately leading to the suppression of tumor cell growth and proliferation. This product is intended for non-human research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or veterinary uses.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5/c31-27(19-10-9-17-5-1-2-6-18(17)15-19)30-25-21-7-3-4-8-22(21)35-26(25)28(32)29-20-11-12-23-24(16-20)34-14-13-33-23/h1-12,15-16H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHAGVMWVZYHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the benzofuran core, followed by the introduction of the naphthamido and dihydrobenzo[b][1,4]dioxin groups. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and naphthamido compounds.

    Benzofuran derivatives: These compounds have a benzofuran core and exhibit diverse biological activities.

    Naphthamido compounds: These compounds contain a naphthamido group and are known for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H20N2O3C_{22}H_{20}N_{2}O_{3} with a molecular weight of 360.41 g/mol. The structure consists of a benzofuran core fused with a naphthamido group and a dioxin moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H20N2O3C_{22}H_{20}N_{2}O_{3}
Molecular Weight360.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Research has indicated that benzofuran derivatives exhibit significant antitumor properties. A study highlighted the ability of benzofuran compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to This compound have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong antitumor potential .

The proposed mechanism of action for this compound involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. Inhibitors of PARP are particularly relevant in cancer therapy as they can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage .

Antimicrobial and Antioxidant Properties

Aside from antitumor effects, benzofuran derivatives have shown promising antibacterial and antioxidant activities. These properties may be attributed to their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further pharmacological exploration .

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated the anticancer efficacy of several benzofuran derivatives, including This compound . Results showed that it inhibited cell growth in breast cancer cell lines with an IC50 of approximately 5.8 μM .
  • Case Study 2: PARP Inhibition
    • In a screening for PARP inhibitors, compounds structurally related to this benzofuran derivative were tested. One analogue exhibited an IC50 value of 0.88 μM, indicating high potency as a PARP inhibitor .

Table 2: Biological Activity Data

Compound NameBiological ActivityIC50 (μM)
This compoundAnticancer (Breast Cancer)5.8
Analogue CompoundPARP Inhibition0.88

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